molecular formula C8H4Cl2N2O B13971217 3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole

3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B13971217
M. Wt: 215.03 g/mol
InChI Key: HTSPPJZRDIAFMR-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Reaction Conditions:

    Reagents: 4-chlorobenzohydrazide, chloroacetic acid, phosphorus oxychloride

    Solvent: Dichloromethane or similar organic solvent

    Temperature: Reflux conditions (approximately 60-80°C)

    Time: Several hours, typically 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide at temperatures ranging from 50-100°C.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation Products: Oxidized forms of the oxadiazole ring.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The compound can also disrupt cellular processes by binding to DNA or other critical biomolecules, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(4-fluorophenyl)-1,2,4-oxadiazole
  • 3-Chloro-5-(4-bromophenyl)-1,2,4-oxadiazole
  • 3-Chloro-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. This compound’s specific substitution pattern and electronic properties make it distinct from other similar oxadiazole derivatives, potentially leading to unique biological and chemical activities.

Properties

IUPAC Name

3-chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSPPJZRDIAFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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